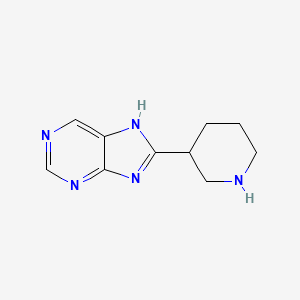
8-(Piperidin-3-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Piperidin-3-yl)-9H-purine is a heterocyclic compound that features a purine ring system substituted with a piperidine moiety at the 8-position. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids such as DNA and RNA. The incorporation of a piperidine ring enhances the compound’s potential for various pharmacological applications due to the piperidine’s known bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-3-yl)-9H-purine typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a halogenated purine reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:
- Halogenation of purine to introduce a leaving group.
- Nucleophilic substitution with piperidine.
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 8-(Piperidin-3-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any functional groups present on the purine ring.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where electrophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
8-(Piperidin-3-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(Piperidin-3-yl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The piperidine ring can enhance binding affinity to specific receptors or enzymes, modulating their activity. Molecular pathways involved may include inhibition of DNA polymerase or interaction with G-protein coupled receptors.
類似化合物との比較
8-(Piperidin-4-yl)-9H-purine: Similar structure with the piperidine ring at the 4-position.
8-(Morpholin-3-yl)-9H-purine: Contains a morpholine ring instead of piperidine.
8-(Pyrrolidin-3-yl)-9H-purine: Features a pyrrolidine ring.
Uniqueness: 8-(Piperidin-3-yl)-9H-purine is unique due to the specific positioning of the piperidine ring, which can influence its biological activity and chemical reactivity. The presence of the piperidine ring at the 3-position may enhance its pharmacokinetic properties and binding affinity to certain biological targets compared to its analogs.
特性
IUPAC Name |
8-piperidin-3-yl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-7(4-11-3-1)9-14-8-5-12-6-13-10(8)15-9/h5-7,11H,1-4H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBOIDVQVHDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=NC=NC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














